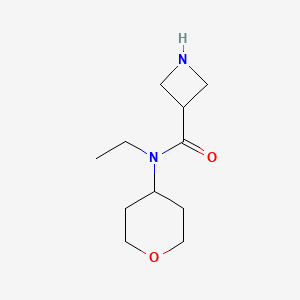

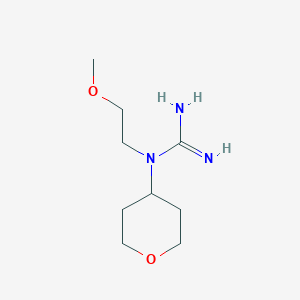

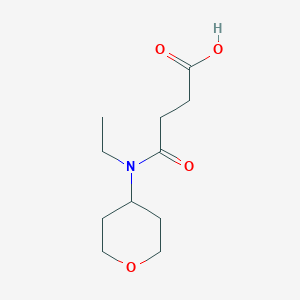

![molecular formula C11H22N2O2 B1477647 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097945-52-1](/img/structure/B1477647.png)

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

Descripción general

Descripción

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol (AE-OXA) is a cyclic organic compound that is widely used in scientific research for its biochemical and physiological effects. It is a synthetic molecule with a molecular weight of 259.3 g/mol and a molecular formula of C12H21NO2. AE-OXA is a key component in many synthetic pathways and has been used in numerous applications in the fields of biochemistry, pharmacology, and medical research.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Activities

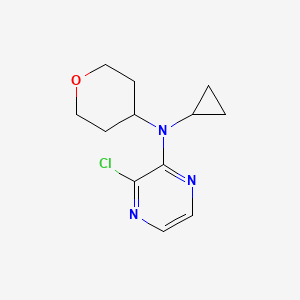

Spiroaminals, including structures similar to 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol, have been synthesized through various strategies. These compounds possess significant biological activities, making them valuable for chemical synthesis and medicinal chemistry research. For instance, the synthesis of silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes has shown cytotoxic action against human cancer cells, highlighting the potential therapeutic applications of these compounds (Rice, Sheth, & Wheeler, 1973).

Enantioselective Electrocatalytic Oxidation

The enantioselective electrocatalytic oxidation of racemic amines containing a chiral center α to the amino group has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical. This process yields mixtures of carbonyl compounds and amines with high enantiopurity, demonstrating the compound's utility in asymmetric synthesis (Kashiwagi et al., 1999).

Asymmetric Electrocatalytic Lactonization

The modification of graphite felt electrodes with 1-azaspiro[5.5]undecane N-oxyl has enabled the electrocatalytic oxidation of diols to yield optically active lactones. This process demonstrates the compound's role in promoting enantioselective reactions, contributing to the synthesis of chiral molecules (Kashiwagi et al., 2003).

Exploration in Drug Design

The spirocyclic nature of 1-oxa-8-azaspiro[4.5]decane derivatives has been explored for the design of selective σ1 receptor ligands, with several ligands exhibiting nanomolar affinity. This exploration underscores the compound's significance in drug design, particularly for targeting specific receptors in the brain (Tian et al., 2020).

Mecanismo De Acción

- Accumulating evidence suggests that METTL3/METTL14 plays a crucial role in various diseases, including several types of cancer, type 2 diabetes, and viral infections .

- This reduction in m^6A/A levels affects RNA stability, splicing, and translation, influencing downstream cellular processes .

- The lead compound (UZH2) has an impressive potency (IC50 of 5 nM) in a time-resolved Förster resonance energy transfer (TR-FRET) assay .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

8-(2-aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c12-4-6-13-5-1-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDONUTWNLBUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CCO2)O)CN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

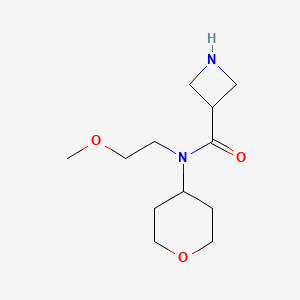

![2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477564.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)